molecular formula C23H18N2O3 B11289521 3-methyl-N-(6-methylpyridin-2-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide

3-methyl-N-(6-methylpyridin-2-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide

Cat. No.: B11289521
M. Wt: 370.4 g/mol
InChI Key: QVYSRIGOHFPPLF-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a chromene core, a pyridine ring, and a carboxamide group

Preparation Methods

The synthesis of 3-methyl-N-(6-methylpyridin-2-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyridine ring: This step may involve the use of pyridine derivatives and coupling reactions to attach the pyridine ring to the chromene core.

    Formation of the carboxamide group: This can be done by reacting the intermediate compound with appropriate amines or amides under suitable conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

3-methyl-N-(6-methylpyridin-2-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

    Biology: The compound may have potential as a biological probe or as a starting point for the development of bioactive molecules.

    Medicine: Due to its structural features, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(6-methylpyridin-2-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-methyl-N-(6-methylpyridin-2-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide can be compared with other similar compounds, such as:

    3-methyl-N-(6-methylpyridin-2-yl)benzamide: This compound shares the pyridine and carboxamide groups but lacks the chromene core.

    3-methyl-N-(6-methylpyridin-2-yl)butanamide: This compound also contains the pyridine and carboxamide groups but has a different aliphatic chain instead of the chromene core.

The uniqueness of this compound lies in its chromene core, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C23H18N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

3-methyl-N-(6-methylpyridin-2-yl)-4-oxo-2-phenylchromene-8-carboxamide

InChI

InChI=1S/C23H18N2O3/c1-14-8-6-13-19(24-14)25-23(27)18-12-7-11-17-20(26)15(2)21(28-22(17)18)16-9-4-3-5-10-16/h3-13H,1-2H3,(H,24,25,27)

InChI Key

QVYSRIGOHFPPLF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=CC3=C2OC(=C(C3=O)C)C4=CC=CC=C4

Origin of Product

United States

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